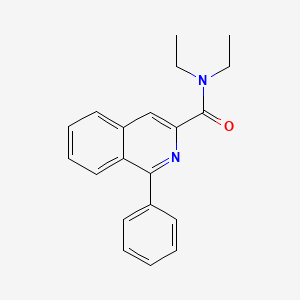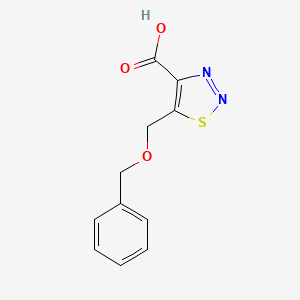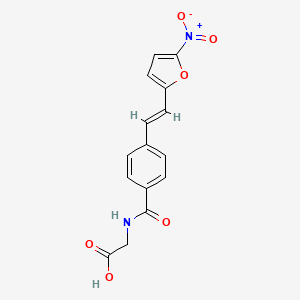![molecular formula C17H24Cl2N2 B15214462 (3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine CAS No. 820980-69-6](/img/structure/B15214462.png)
(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H14Cl2N2 It is known for its unique structure, which includes a pyrrolidine ring substituted with a cyclohexyl group and a dichlorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Substitution with Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the pyrrolidine ring.
Introduction of Dichlorobenzyl Group: The dichlorobenzyl group is added via a nucleophilic aromatic substitution reaction, where a dichlorobenzyl halide reacts with the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of (S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dichlorobenzyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an amine or alcohol derivative.
Wissenschaftliche Forschungsanwendungen
(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine: The enantiomer of the compound with similar properties but different stereochemistry.
N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine: Without the (S) configuration, this compound may exhibit different biological activity.
Uniqueness
(S)-N-Cyclohexyl-N-(2,3-dichlorobenzyl)pyrrolidin-3-amine is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall efficacy in various applications. The presence of both cyclohexyl and dichlorobenzyl groups also contributes to its distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
820980-69-6 |
|---|---|
Molekularformel |
C17H24Cl2N2 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C17H24Cl2N2/c18-16-8-4-5-13(17(16)19)12-21(15-9-10-20-11-15)14-6-2-1-3-7-14/h4-5,8,14-15,20H,1-3,6-7,9-12H2/t15-/m0/s1 |
InChI-Schlüssel |
DITCXHPWTFMNQR-HNNXBMFYSA-N |
Isomerische SMILES |
C1CCC(CC1)N(CC2=C(C(=CC=C2)Cl)Cl)[C@H]3CCNC3 |
Kanonische SMILES |
C1CCC(CC1)N(CC2=C(C(=CC=C2)Cl)Cl)C3CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214380.png)
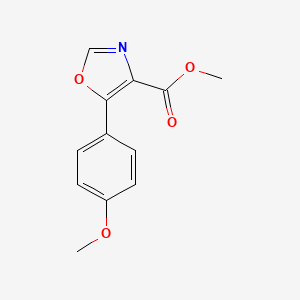

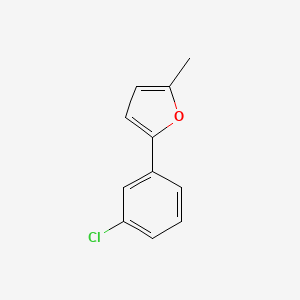
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
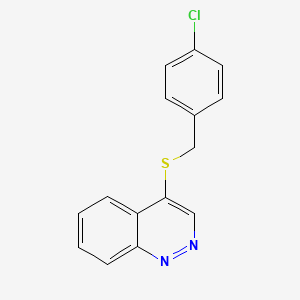
![N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide](/img/structure/B15214421.png)

